N-羟基-2-(萘-1-基)乙酰胺

描述

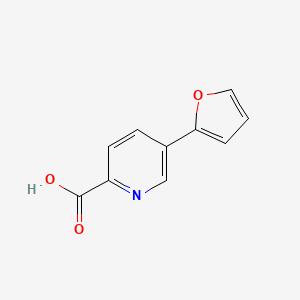

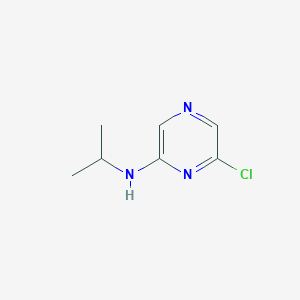

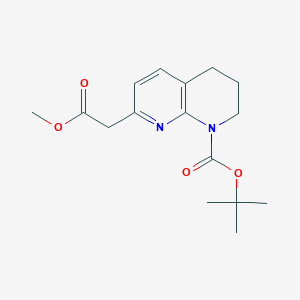

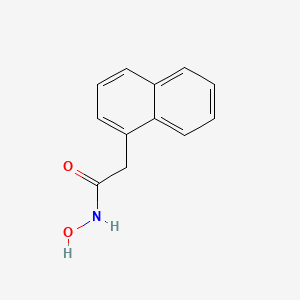

“N-hydroxy-2-(naphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . This compound is a derivative of naphthalene and has a structure that is similar to other compounds such as salicylic acid and aspirin.

Molecular Structure Analysis

The InChI code for “N-hydroxy-2-(naphthalen-1-yl)acetamide” is 1S/C12H11NO2/c14-12(13-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H,13,14) . The compound has a complex structure with a naphthalene ring attached to an acetamide group .Physical And Chemical Properties Analysis

“N-hydroxy-2-(naphthalen-1-yl)acetamide” is a powder that is stored at room temperature . It has a melting point of 179-180°C . The compound has a XLogP3 value of 2, indicating its lipophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors .科学研究应用

N-hydroxy-2-(naphthalen-1-yl)acetamide: A Comprehensive Analysis

Fluorescent Probes and Cell Imaging Agents Naphthalimide-based compounds, which are structurally similar to N-hydroxy-2-(naphthalen-1-yl)acetamide, are known for their application as fluorescent probes and cell imaging agents. These compounds can be used to detect ions and biomolecules, understand biological processes, and determine pharmacological properties.

Catalysis in Organic Synthesis: Compounds with a naphthalene moiety have been reported to serve as powerful ligands in copper-catalyzed coupling reactions. This suggests that N-hydroxy-2-(naphthalen-1-yl)acetamide could potentially be used to facilitate various organic synthesis reactions involving (hetero)aryl iodides, bromides, and primary amines or ammonia .

Antimicrobial Activities: Naphthalene derivatives have been synthesized and screened for antibacterial, antifungal, and antiviral activities. While some naphthalene-based hydrazides did not show significant antiviral activity at subtoxic concentrations, the structural diversity of these compounds suggests potential for antimicrobial applications .

Pharmaceutical Research: The structural features of N-hydroxy-2-(naphthalen-1-yl)acetamide may lend it to exploration in pharmaceutical research, particularly in the development of new therapeutic agents due to its potential bioactive properties.

Luminescent Materials: Hydrazone compounds derived from naphthalene have been noted for their luminescent properties. This indicates that N-hydroxy-2-(naphthalen-1-yl)acetamide could be explored for use in creating luminescent materials with potential applications in electronics and photonics .

作用机制

安全和危害

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

N-hydroxy-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(13-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXBPGHSYDTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908335 | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10335-80-5 | |

| Record name | N-Hydroxy-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。